1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

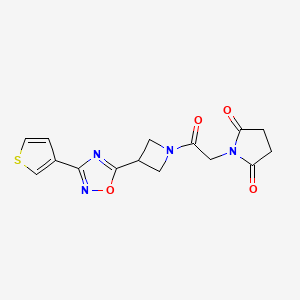

1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a unique combination of pharmacophoric motifs: a 1,2,4-oxadiazole ring linked to a thiophen-3-yl group, an azetidine (4-membered nitrogen-containing ring), and a pyrrolidine-2,5-dione (succinimide) moiety. The 1,2,4-oxadiazole scaffold is known for metabolic stability and bioisosteric replacement capabilities, while the thiophene group enhances π-π stacking interactions in biological systems .

Properties

IUPAC Name |

1-[2-oxo-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-11-1-2-12(21)19(11)7-13(22)18-5-10(6-18)15-16-14(17-23-15)9-3-4-24-8-9/h3-4,8,10H,1-2,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDHRSMSMHYCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Oxo-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological implications, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound features multiple functional groups including:

- Pyrrolidine ring

- Azetidine moiety

- Oxadiazole and thiophene substituents

The molecular formula is , with a molecular weight of 356.37 g/mol. The presence of these heterocycles contributes to its diverse biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thiophene rings. For instance, derivatives similar to our compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 |

| 2 | Escherichia coli | 15.0 |

| 3 | Pseudomonas aeruginosa | 10.0 |

The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from oxadiazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (breast cancer) | 6.8 |

| B | A549 (lung cancer) | 8.4 |

| C | DU145 (prostate cancer) | 3.2 |

These compounds induce apoptosis through the caspase pathway and exhibit cell cycle arrest .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structure suggests potential antioxidant activity due to the presence of thiophene and oxadiazole groups, which can scavenge free radicals. In vitro assays using DPPH and TBARS methods showed significant inhibition of lipid peroxidation:

| Compound | DPPH Scavenging Activity (%) | TBARS Inhibition (%) |

|---|---|---|

| X | 75 | 65 |

| Y | 80 | 70 |

These findings indicate that the compound may help in reducing oxidative stress in biological systems .

Case Studies

- Antimicrobial Screening : A study evaluated a series of thiophene-containing oxadiazole derivatives against common pathogens. The results indicated that modifications at specific positions significantly enhanced antimicrobial efficacy.

- Cancer Cell Line Studies : Research focused on the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines demonstrated that certain substitutions led to increased potency against MCF-7 and A549 cells.

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

The target compound’s 1,2,4-oxadiazole isomer is more thermally stable and less prone to hydrolysis than 1,3,4-oxadiazoles, making it preferable for drug design .

Thiophene vs. Pyridine/Thiazole Substituents

- Thiophene : The sulfur atom in thiophene facilitates interactions with cysteine residues in enzymes, while its aromaticity supports stacking with protein pockets.

- Pyridine : The nitrogen in pyridine () introduces hydrogen-bond acceptor sites but may reduce solubility due to increased hydrophobicity.

Azetidine vs. Larger Nitrogen Rings

Azetidine’s 4-membered ring imposes significant ring strain, which can enhance binding affinity by restricting conformational freedom. However, this strain may also increase synthetic complexity compared to larger rings like pyrrolidine (5-membered) or piperidine (6-membered).

Pyrrolidine-2,5-dione vs. 5-Oxopyrrolidine

The pyrrolidine-2,5-dione (succinimide) in the target compound provides two carbonyl groups, enabling stronger hydrogen-bond interactions with biological targets compared to the single ketone in 5-oxopyrrolidine derivatives (). This could enhance inhibitory activity against proteases or kinases.

Research Findings and Hypothetical Bioactivity

While direct bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

1,2,4-Oxadiazole Derivatives: Known for antiviral and anticancer activity due to enzyme inhibition (e.g., topoisomerase II) .

Thiophene-Containing Compounds : Exhibit anti-inflammatory and antimicrobial properties via cytochrome P450 modulation .

Azetidine Moieties : Found in protease inhibitors (e.g., hepatitis C virus NS3/4A) due to rigid binding .

A hypothetical SAR (Structure-Activity Relationship) table is proposed:

| Structural Feature | Potential Bioactivity Impact |

|---|---|

| 1,2,4-Oxadiazole + Thiophene | Enhanced enzyme inhibition and stability |

| Azetidine | Improved target specificity |

| Pyrrolidine-2,5-dione | Increased hydrogen-bond donor capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.